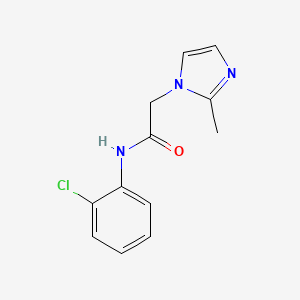
N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 is a member of the histone deacetylase (HDAC) inhibitor family, which has been shown to have anti-tumor effects through the modulation of gene expression.
Mechanism of Action
The mechanism of action of CI-994 involves the inhibition of N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes. N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes are responsible for the deacetylation of histone proteins, which leads to the repression of gene expression. By inhibiting N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes, CI-994 leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
CI-994 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Additionally, CI-994 has been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, DNA repair, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of CI-994 in lab experiments is its specificity for N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes. This allows for the selective modulation of gene expression, which can be useful in studying the role of specific genes in cancer development and progression. However, one limitation of CI-994 is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of CI-994. One potential direction is the development of more potent and selective N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide inhibitors. Additionally, the combination of CI-994 with other anti-cancer agents may lead to increased efficacy in cancer treatment. Finally, the study of the mechanism of action of CI-994 may lead to the identification of novel targets for cancer therapy.
Synthesis Methods
The synthesis of CI-994 involves the reaction of 2-chlorobenzoyl chloride with 2-methylimidazole in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride to yield CI-994. The synthesis of CI-994 has been optimized to produce high yields and purity.
Scientific Research Applications
CI-994 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and lung cancer. CI-994 works by inhibiting the activity of N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes, which are responsible for the deacetylation of histone proteins. This leads to the modulation of gene expression, resulting in the inhibition of tumor growth and metastasis.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-14-6-7-16(9)8-12(17)15-11-5-3-2-4-10(11)13/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDCOPRXPYUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

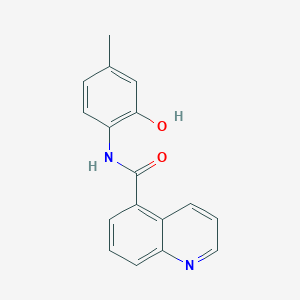
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)
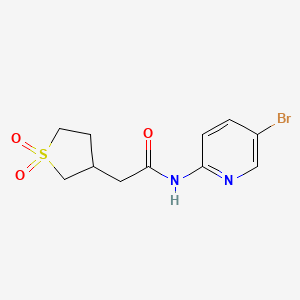

![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)
![[6-(Ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7567639.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)
![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
![2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)
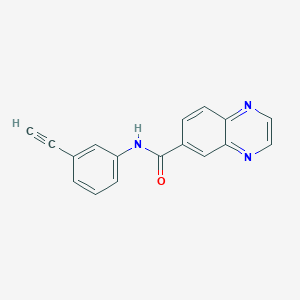
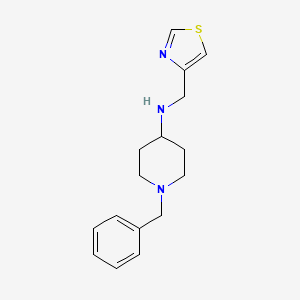


![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)